Ethyl 3,4,5-trimethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to ethyl 3,4,5-trimethoxybenzoylformate, such as 3,4,5-trimethoxy-4’-hydroxystilbene derivatives, involves several steps characterized by IR and NMR spectra. The crystal structure of these compounds has been determined through X-ray structure analysis, revealing a nearly coplanar arrangement of all carbon and oxygen atoms except for one specific carbon atom. These molecules assemble into a two-dimensional layer structure via intermolecular hydrogen bonds and C-H···π interactions (L. Baolin et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 3,4,5-trimethoxybenzoylformate is characterized by the coplanarity of carbon and oxygen atoms, contributing to the stabilization of the molecular structure through π-π stacking and hydrogen bonding. Single-crystal X-ray diffraction technique has been employed to elucidate the structure of these compounds, highlighting the importance of strong hydrogen bonds in the crystal packing (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Ethyl 3,4,5-trimethoxybenzoylformate and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and biological evaluation of certain derivatives have identified them as highly potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (R. Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 3,4,5-trimethoxybenzoylformate derivatives, such as their solubility, melting points, and crystal structures, are influenced by their molecular conformations. Studies have shown that these compounds crystallize in various space groups, with their molecular arrangements significantly impacting their physical characteristics (J. Vicente et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of ethyl 3,4,5-trimethoxybenzoylformate derivatives are determined by their structural features. The presence of trimethoxy groups and the ethyl ester function influences their interactions and reactions with various chemical agents, leading to a wide range of potential applications in synthetic chemistry (Ge Zheng-hong, 2004).
Scientific Research Applications
Ethyl 3,4,5-trimethoxybenzoylformate is a chemical compound with the molecular formula C13H16O6 . It is often used in scientific research, particularly in the field of organic chemistry .
One potential application could be in the field of thermophysical property datafile for process simulators, such as Aspen Plus . Another possible application could be in the field of quantum tools for IR spectra interpretation .
-
Thermophysical Property Datafile for Process Simulators : This compound could be used in the field of thermophysical property datafile for process simulators, such as Aspen Plus .
-
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : Ethyl 3,4,5-trimethoxybenzoylformate could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
-
Quantum Tools for IR Spectra Interpretation : This compound could be used in the field of quantum tools for IR spectra interpretation .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCXDFRVQRVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641299 |
Source
|
Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4,5-trimethoxybenzoylformate | |
CAS RN |
14655-36-8 |
Source
|
Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.